Proven Synthetic Utility: Demonstrated Precursor for Ibotenic Acid and Muscimol
Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate has a documented, published synthetic role that is absent for the non‑sulfonylated parent compound. In a 1971 study, benzenesulfonylation of ethyl 3‑hydroxy‑5‑isoxazoleacetate (IV) produced the target compound, which was subsequently brominated to ethyl α‑bromo‑3‑benzenesulfonyloxy‑5‑isoxazoleacetate (X) – a direct precursor to dl‑ibotenic acid and muscimol [1]. The hydroxyl precursor alone cannot support this pathway. The identified comparator, ethyl 3‑hydroxy‑5‑isoxazoleacetate, lacks the requisite sulfonate leaving group, rendering it inert under the NBS‑bromination conditions that the phenylsulfonyloxy derivative undergoes successfully [1].
| Evidence Dimension | Synthetic capability – ability to serve as a precursor for ibotenic acid/muscimol |
|---|---|
| Target Compound Data | Undergoes benzenesulfonylation (from the 3‑OH precursor) and subsequent NBS bromination to yield ethyl α‑bromo‑3‑benzenesulfonyloxy‑5‑isoxazoleacetate, a direct ibotenic acid precursor [1]. |
| Comparator Or Baseline | Ethyl 3‑hydroxy‑5‑isoxazoleacetate (CAS 13626‑61‑4): no sulfonate leaving group; cannot be directly brominated at the α‑position under the same conditions. |
| Quantified Difference | Qualitative – reaction pathway is feasible for the target compound but chemically blocked for the comparator. |
| Conditions | Organic synthesis; benzenesulfonylation followed by N‑bromosuccinimide (NBS) bromination [1]. |
Why This Matters
Procurement of the phenylsulfonyloxy derivative is mandatory for researchers executing literature‑validated ibotenic acid or muscimol syntheses; the hydroxyl analog will not suffice, risking project delays and wasted resources.
- [1] Y. Kishida, T. Hiraoka, J. Ide, A. Terada. The Improved Syntheses of dl‑Ibotenic Acid and Muscimol. Chem. Pharm. Bull. 1971, 19 (1), 46‑51. View Source
